molecular formula C8H13N3 B1428824 [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1282221-77-5

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine

Numéro de catalogue: B1428824
Numéro CAS: 1282221-77-5
Poids moléculaire: 151.21 g/mol
Clé InChI: POWWQFFCQPNZHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine (CAS 1282221-77-5) is a high-purity chemical intermediate with a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . This compound features a pyrazole core substituted with a cyclopropylmethyl group and a primary amine, a structure that is highly valued in medicinal chemistry for its role in the synthesis of biologically active molecules. The primary amine moiety makes this compound a versatile building block for the development of novel pharmaceuticals, particularly in the field of central nervous system (CNS) disorders. Research indicates that structurally related pyrazole-based compounds are key intermediates in the development of potent and selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR) . Targeting the M4 mAChR is a promising therapeutic strategy for neurological and neuropsychiatric conditions, including schizophrenia and Alzheimer's disease, as it may improve cognitive function and reduce psychosis with potentially fewer side effects than non-selective orthosteric agonists . Furthermore, the cyclopropylmethyl substitution is a common feature in drug discovery, often used to fine-tune the lipophilicity, metabolic stability, and overall pharmacokinetic properties of lead compounds. This product is intended for research and development applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Propriétés

IUPAC Name

[1-(cyclopropylmethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-3-8-4-10-11(6-8)5-7-1-2-7/h4,6-7H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWQFFCQPNZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits significant interactions with various enzymes and proteins, influencing multiple metabolic pathways. It has been shown to bind covalently or non-covalently to specific biomolecules, affecting their functions. Notably, it interacts with enzymes involved in metabolic processes, potentially acting as an inhibitor or activator depending on the context.

Table 1: Interaction Summary

Biomolecule Interaction Type Effect
EnzymesInhibitionAlters metabolic pathways
ProteinsBindingModulates signaling pathways
ReceptorsAgonism/AntagonismInfluences neurotransmission

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes. It has been observed to modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For instance, studies indicate that it can influence the expression of genes related to cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival rates .

The compound's mechanism of action involves binding to specific molecular targets, which can lead to various biological effects such as modulation of enzyme activity and alteration of receptor functions. This interaction is crucial for understanding its potential therapeutic applications.

Case Study: Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by interfering with key metabolic pathways. For example, one study reported that this compound significantly reduced lactate production in pancreatic cancer cells, suggesting its role as a lactate dehydrogenase (LDH) inhibitor .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Preliminary data suggest that it may inhibit the growth of various bacterial strains through mechanisms involving disruption of bacterial metabolism and cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the compound's efficacy. Variations in the cyclopropyl group positioning or substitutions on the pyrazole ring can significantly influence biological activity. For instance, modifications that enhance binding affinity to target enzymes often result in improved therapeutic profiles.

Table 2: SAR Insights

Modification Effect on Activity
Cyclopropyl group position changeAlters binding affinity
Substitution on pyrazole ringEnhances or diminishes activity
Functional group variationsModulates solubility and stability

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an antimalarial agent, particularly in structure-activity relationship studies. Research indicates that modifications to the pyrazole ring can enhance potency against Plasmodium species, with specific derivatives showing improved stability and permeability in biological systems . Additionally, derivatives of this compound have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs) and interleukin receptor-associated kinase 1 (IRAK1), suggesting potential applications in cancer treatment .

Enzyme Inhibition Studies

Due to its structural similarity to biologically active molecules, [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine is employed in studies aimed at understanding enzyme inhibition mechanisms. The compound's ability to bind selectively to certain enzymes allows researchers to elucidate pathways involved in various diseases, paving the way for the development of targeted therapeutics.

Material Science

In materials science, this pyrazole derivative is utilized in the synthesis of novel materials and catalysts. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The compound's ability to form stable complexes with metal ions also opens avenues for its use as a catalyst in organic transformations.

Case Study 1: Antimalarial Activity

A study published in 2023 evaluated various pyrazole derivatives, including this compound, for their antimalarial activity against Plasmodium falciparum. Results indicated that specific modifications to the pyrazole ring significantly enhanced the efficacy of these compounds, with some achieving IC50 values below 100 nM. This highlights the compound's potential as a lead structure for developing new antimalarial drugs .

Case Study 2: Cancer Therapeutics

Research focused on the inhibition of CDKs using derivatives of this compound demonstrated promising results in preclinical models. Compounds were shown to effectively inhibit cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents against malignancies characterized by dysregulated cell cycle progression .

Comparaison Avec Des Composés Similaires

Core Pyrazole Modifications

The following table summarizes key structural analogs differing in substituents at the pyrazole N1 and C4 positions:

Compound Name N1 Substituent C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference
[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine Cyclopropylmethyl Methanamine C₈H₁₃N₃ 151.21 Rigid cyclopropane ring enhances metabolic stability
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine 1,3-Dimethyl Methanamine C₆H₁₁N₃ 125.17 Increased lipophilicity due to methyl groups
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl N-Methylmethanamine C₁₁H₁₃N₃ 187.24 Aromatic phenyl enhances π-π stacking interactions
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 3-(4-Methoxyphenyl) Methanamine C₁₁H₁₃N₃O 203.24 Methoxy group improves solubility via polarity
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl 1,4-Diazepane C₁₄H₁₇ClN₄ 288.76 Diazepane ring introduces conformational flexibility

Key Observations :

  • Cyclopropylmethyl vs.
  • Methyl vs. Methoxy : Methyl groups (e.g., ) increase lipophilicity, whereas methoxy groups (e.g., ) enhance solubility and hydrogen-bonding capacity.
  • Primary Amine vs. N-Methylamine : The primary amine in the target compound offers a reactive site for further functionalization, unlike N-methylated derivatives (e.g., ).

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • LogP : The target compound (LogP estimated ~1.5) is less lipophilic than 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine (LogP ~2.1) due to the polar cyclopropane ring .
  • Aqueous Solubility : The methoxy-substituted analog () exhibits higher solubility (∼15 mg/mL) compared to the target compound (∼5 mg/mL), attributed to the methoxy group’s polarity.

Metabolic Stability

  • The cyclopropylmethyl group in the target compound resists oxidative metabolism by cytochrome P450 enzymes, contrasting with phenyl-containing analogs (e.g., ), which are prone to hydroxylation .

Receptor Binding and Selectivity

  • Serotonin Receptor (5-HT7R) : The diazepane-containing analog () shows high selectivity for 5-HT7R (Ki = 12 nM), while the target compound’s primary amine may favor interactions with amine-binding targets like kinases or GPCRs.
  • coli and C.

Méthodes De Préparation

Alkylation of Pyrazole Nitrogen

  • The initial step involves alkylation of 1H-pyrazole at the N-1 position using cyclopropylmethyl bromide.
  • This reaction is carried out under basic conditions, commonly using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.
  • Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.
  • Reaction temperatures range from room temperature to slightly elevated temperatures (25–60 °C), with stirring until completion.

Introduction of the Methanamine Group

  • The 4-position functionalization typically starts from 4-hydroxymethyl-1H-pyrazole or 4-pyrazolecarbaldehyde derivatives.
  • Reduction of the aldehyde to the corresponding alcohol can be achieved using sodium borohydride (NaBH4) in methanol at room temperature.
  • Conversion of the hydroxymethyl group to methanamine involves amination reactions, which may proceed via intermediate halides or direct substitution using ammonia or amine sources.

Detailed Synthesis Example

A representative synthesis sequence based on literature and patent data is as follows:

Step Reagents and Conditions Description Yield (%)
1 1H-pyrazole + cyclopropylmethyl bromide, NaH, DMF, RT to 50 °C N-alkylation of pyrazole nitrogen with cyclopropylmethyl group 85–90
2 4-pyrazolecarbaldehyde intermediate, NaBH4, MeOH, RT, 3 h Reduction of aldehyde to hydroxymethyl derivative 95–97
3 Hydroxymethyl derivative, NH3 or amine source, suitable catalyst or halide intermediate, reflux Amination to form methanamine group at 4-position 80–85

This sequence ensures high purity and yield of the target compound.

Industrial and Scale-Up Considerations

  • Industrial production often employs continuous flow reactors to improve reaction control and safety, especially when handling reactive bases like sodium hydride.
  • Automated synthesis platforms can optimize reaction times and yields.
  • Purification is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and by-products.
  • Process optimization focuses on minimizing side reactions such as over-alkylation or decomposition under basic conditions.

Comparative Data Table of Preparation Methods

Method Aspect Description Advantages Limitations
Alkylation Base Sodium hydride or potassium carbonate Strong base ensures efficient alkylation Requires careful handling due to reactivity
Solvent DMF or THF Good solubility and reaction medium DMF is toxic; THF is flammable
Reduction Agent Sodium borohydride in methanol Mild, selective reduction of aldehyde Sensitive to moisture, requires controlled conditions
Amination Direct amination or via halide intermediates Efficient introduction of amine group May require catalysts or elevated temperatures
Scale-Up Continuous flow reactors Enhanced safety and yield Initial setup cost and complexity

Research Findings and Optimization Notes

  • The use of sodium borohydride for aldehyde reduction consistently yields over 95% pure hydroxymethyl intermediates, which are crucial for subsequent amination steps.
  • Alkylation efficiency depends heavily on the base and solvent choice; sodium hydride in DMF offers superior yields but demands stringent anhydrous conditions.
  • Amination steps can be optimized by employing catalytic hydrogenation or nucleophilic substitution with ammonia under pressure, improving conversion rates.
  • Reaction monitoring via chromatographic techniques (HPLC, GC-MS) ensures high product purity and process reproducibility.

Q & A

Q. What are the standard synthetic routes for [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) formation of the pyrazole core via cyclocondensation of hydrazines with diketones or alkynes, and (2) introduction of the cyclopropylmethyl group via alkylation. Critical parameters include:

  • Temperature : Alkylation reactions often require 60–80°C for optimal nucleophilic substitution .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol may reduce side reactions .
  • Catalysts : Sodium hydride or potassium carbonate are frequently used for deprotonation .
    Characterization via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm regioselectivity and purity .

Q. How can researchers reliably characterize the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 166.1212 for C8_8H13_{13}N3_3) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane geometry .

Q. What physicochemical properties of this compound are critical for experimental design?

Limited data exist, but researchers should prioritize:

  • LogP : Estimated via reverse-phase HPLC to assess lipophilicity .
  • Solubility : Test in aqueous buffers (pH 1–7.4) for bioavailability studies .
  • Stability : Monitor degradation under light, heat, and humidity using accelerated stability testing .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound?

Preliminary studies suggest:

  • Kinase Inhibition : The cyclopropyl group may enhance binding to ATP pockets via hydrophobic interactions, as seen in pyrazole-based kinase inhibitors (IC50_{50} < 1 µM) .
  • Antimicrobial Activity : Structural analogs disrupt bacterial membrane integrity (MIC 8–32 µg/mL) .
  • In vitro assays : Use fluorescence polarization for kinase activity or broth microdilution for antimicrobial testing .

Q. How do structural modifications influence its structure-activity relationships (SAR)?

A comparative analysis of analogs reveals:

CompoundSubstituentKey Activity Change
1-(1-Methyl-1H-pyrazol-4-yl)methanamineLacks cyclopropylReduced kinase inhibition (IC50_{50} > 10 µM)
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamineAdditional methyl groupsImproved metabolic stability (t1/2_{1/2} ↑ 40%)
1-(1-Phenyl-1H-pyrazol-4-yl)methanaminePhenyl substitutionEnhanced antimicrobial potency (MIC ↓ 4x)

Q. How should researchers address contradictions in bioactivity data across studies?

Common pitfalls include:

  • Purity Variations : Validate compound purity (>95%) via HPLC before assays .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolic Interference : Use liver microsomes to assess CYP450-mediated degradation .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq alkylating agent) to minimize di-alkylation .
  • Solvent Recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) .
  • Purification : Employ flash chromatography (silica gel, 10% MeOH/CH2_2Cl2_2) for >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.